Methyl 4-chloro-3-(5-hydroxypyridin-3-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-3-(5-hydroxypyridin-3-yl)benzoate is a chemical compound with the molecular formula C₁₃H₁₀ClNO₃ and a molecular weight of 263.68 g/mol . This compound is characterized by the presence of a chloro-substituted benzoate group and a hydroxypyridinyl moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-3-(5-hydroxypyridin-3-yl)benzoate typically involves the esterification of 4-chloro-3-(5-hydroxypyridin-3-yl)benzoic acid with methanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can lead to high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-3-(5-hydroxypyridin-3-yl)benzoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxypyridinyl group can be oxidized to form corresponding quinone derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe) under mild conditions.
Major Products
The major products formed from these reactions include various substituted benzoates and pyridinyl derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Methyl 4-chloro-3-(5-hydroxypyridin-3-yl)benzoate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-3-(5-hydroxypyridin-3-yl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxypyridinyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the chloro-substituted benzoate moiety can interact with hydrophobic pockets in receptor proteins, modulating their function .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-3-(5-hydroxypyridin-2-yl)benzoate
- Methyl 4-fluoro-3-(5-hydroxypyridin-3-yl)benzoate
- Methyl 3-(5-hydroxypyridin-3-yl)benzoate
Uniqueness
Methyl 4-chloro-3-(5-hydroxypyridin-3-yl)benzoate is unique due to the specific positioning of the chloro and hydroxypyridinyl groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 4-chloro-3-(5-hydroxypyridin-3-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-13(17)8-2-3-12(14)11(5-8)9-4-10(16)7-15-6-9/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZODGXCCDBADMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=CN=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683181 |
Source
|
Record name | Methyl 4-chloro-3-(5-hydroxypyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10683181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261975-32-9 |
Source
|
Record name | Methyl 4-chloro-3-(5-hydroxypyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10683181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.